Lipophilicity Control: Computed LogP of N-(1-Phenyl-2-hydroxyethyl)benzamide vs. Des-Hydroxy Analog
The introduction of the primary hydroxyl group at the 1-position of the phenylethyl side chain reduces the computed lipophilicity of N-(1-phenyl-2-hydroxyethyl)benzamide by 1.2 logP units relative to its des-hydroxy analog N-(2-phenylethyl)benzamide [1][2]. This modulation brings the compound closer to the optimal lipophilicity range for oral drug candidates (XLOGP3 between −0.7 and +5.0) [3] and is expected to alter membrane permeability and non-specific protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | N-(2-Phenylethyl)benzamide: XLogP3 = 3.2 |
| Quantified Difference | ΔLogP = −1.2 |
| Conditions | PubChem XLogP3-AA / XLogP3 computed values, software version 3.0 (2025) |
Why This Matters
A 1.2 logP reduction can significantly affect compound handling (solubility, aggregation) and biological assay outcomes, making the hydroxylated compound the preferred starting point for optimization programs requiring lower lipophilicity.
- [1] PubChem. (2025). Compound Summary for CID 14150747: n-[(1R)-2-Hydroxy-1-phenylethyl]benzamide. National Library of Medicine. View Source
- [2] PubChem. (2025). Compound Summary for CID 95083: N-Phenethylbenzamide. National Library of Medicine. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
